![molecular formula C8H5ClN2O B1396746 6-Chloro-1,7-naphthyridin-4-ol CAS No. 1214241-98-1](/img/structure/B1396746.png)
6-Chloro-1,7-naphthyridin-4-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-Chloro-1,7-naphthyridin-4-ol is characterized by a chloro-substituted naphthyridine ring . The compound has a molecular weight of 180.59 and its Inchi Code is 1S/C8H5ClN2O/c9-8-3-5-6 (4-11-8)10-2-1-7 (5)12/h1-4H, (H,10,12) .
Physical And Chemical Properties Analysis
6-Chloro-1,7-naphthyridin-4-ol has a predicted boiling point of 389.9±37.0 °C and a predicted density of 1.500±0.06 g/cm3 . Its pKa is predicted to be 3.02±0.40 .
Scientific Research Applications
Medicinal Chemistry: Anticancer Applications
6-Chloro-1,7-naphthyridin-4-ol has shown promise in the field of medicinal chemistry, particularly in the development of anticancer agents . Its structural analogs have been found to exhibit inhibitory activities against Aurora kinases A and B, which are crucial for the treatment of diseases characterized by pathological cell proliferation . The compound’s ability to interact with these kinases makes it a valuable scaffold for designing new therapeutic agents.
Material Science: Organic Compound Synthesis
In material science, 6-Chloro-1,7-naphthyridin-4-ol serves as a precursor for synthesizing various organic compounds . Its chloro-substituted naphthyridine ring is a key intermediate in creating materials with specific electronic and photophysical properties, which can be applied in the development of light-emitting diodes and other electronic devices.
Chemical Synthesis: Building Blocks
This compound is utilized as a building block in chemical synthesis, providing a pathway to a wide range of functionalized naphthyridines . Its reactivity allows for the construction of complex molecular architectures, which are essential in the synthesis of novel pharmaceuticals and agrochemicals.
Analytical Chemistry: Molecular Identification
6-Chloro-1,7-naphthyridin-4-ol can be used in analytical chemistry for molecular identification and quantification . Its unique structure enables it to be used as a standard in chromatographic methods, aiding in the analysis of complex mixtures and the determination of compound purity.
Pharmacology: Drug Development
The pharmacological activity of 6-Chloro-1,7-naphthyridin-4-ol and its derivatives extends to various applications such as antimicrobial, analgesic, anti-inflammatory, and antioxidant activities . This versatility is crucial in the drug development process, where the compound’s pharmacokinetics and pharmacodynamics are studied for potential therapeutic use.
Biochemistry: Enzyme Inhibition
In biochemistry, 6-Chloro-1,7-naphthyridin-4-ol is explored for its potential as an enzyme inhibitor . By modulating the activity of specific enzymes, it can influence biochemical pathways, which is significant for understanding disease mechanisms and developing targeted treatments.
Molecular Modeling: Structure-Activity Relationship (SAR)
The compound is also significant in molecular modeling studies, where it helps establish the structure-activity relationship (SAR) of new drug candidates . Its molecular structure can be manipulated to study the effects on biological activity, providing insights into the design of more effective and safer drugs.
Photophysical Applications: Light-Absorbing Materials
Lastly, 6-Chloro-1,7-naphthyridin-4-ol’s photophysical properties make it suitable for creating light-absorbing materials . These materials have applications in solar energy harvesting and sensor technology, where efficient light absorption is critical.
Safety and Hazards
Mechanism of Action
Target of Action
Naphthyridines, the class of compounds to which it belongs, have been found to have a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
The mode of action of naphthyridines often involves interactions with various cellular targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthyridines are known to interact with a variety of biochemical pathways, leading to a range of downstream effects .
Result of Action
Naphthyridines have been found to exhibit a range of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant effects .
properties
IUPAC Name |
6-chloro-1H-1,7-naphthyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-3-5-6(4-11-8)10-2-1-7(5)12/h1-4H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWYSKMDGVCNHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C2C1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,7-naphthyridin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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